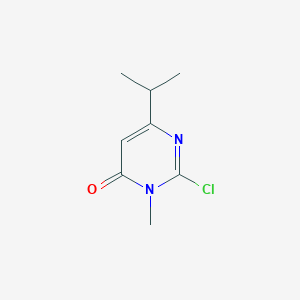

2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

2-chloro-3-methyl-6-propan-2-ylpyrimidin-4-one |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)6-4-7(12)11(3)8(9)10-6/h4-5H,1-3H3 |

InChI Key |

DCIWTUHZAUBEFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=O)N(C(=N1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-3-methylpyrimidine with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while oxidation could produce a pyrimidinone oxide.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit various bacterial strains. For instance, minimum inhibitory concentration (MIC) values indicate effective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways.

Antimicrobial Activity Case Study

A recent study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against standard bacterial strains. The results were summarized as follows:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Listeria monocytogenes | >2.5 |

| Micrococcus luteus | [1.25 - 2.5] |

| Bacillus subtilis | [0.156 - 0.312] |

| Escherichia coli | [0.156 - 0.078] |

| Staphylococcus aureus | >2.5 |

This data suggests that certain derivatives of the compound possess potent antibacterial properties, particularly against Gram-positive bacteria .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block for synthesizing new pharmaceutical agents. Its ability to interact with biological targets such as enzymes and receptors suggests potential therapeutic applications in treating infections and inflammatory diseases.

Interaction Studies

Preliminary studies have indicated that this compound may bind to specific proteins involved in metabolic pathways, influencing their activity and providing insights into its mechanism of action.

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide precursor. Its biological activity against various microorganisms could be harnessed to develop new agrochemicals that protect crops from fungal infections and pests.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Key Research Findings

Trifluoromethyl groups (e.g., in 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one) drastically increase electronegativity, enhancing stability against metabolic degradation .

Biological Activity

2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Its molecular formula is C₈H₁₀ClN₃O, and it features a pyrimidine ring with a chlorine atom at the 2-position, an isopropyl group at the 6-position, and a methyl group at the 3-position. This compound has garnered attention for its potential applications in medicinal chemistry and agriculture due to its diverse biological activities.

The compound is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom. This reactivity allows it to form various derivatives that may exhibit enhanced biological activities.

Biological Activities

Research indicates that this compound possesses several significant biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi. For instance, compounds derived from similar pyrimidine structures have demonstrated effectiveness against pathogens such as Escherichia coli and Candida albicans .

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, potentially through inhibition of specific enzymes involved in inflammatory pathways. This mechanism suggests its use in treating conditions characterized by inflammation .

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with enzymes related to metabolic pathways, influencing their activity. This interaction is crucial for understanding its pharmacological properties and therapeutic potential .

Case Studies

A notable study explored the synthesis and biological evaluation of various derivatives of this compound. The results indicated that specific modifications to the structure can lead to varying degrees of antimicrobial activity. For example, compounds with different substituents on the benzene ring showed distinct levels of inhibition against microbial strains .

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : Interaction with specific proteins or enzymes, modulating their function.

- Inhibition of Pathways : Targeting metabolic pathways critical for pathogen survival or inflammation processes.

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Chloro-3-methylpyrimidin-4(3H)-one | Chlorine at position 6, methyl group at position 3 | Exhibits different biological activities compared to 2-chloro derivative |

| 2-Amino-6-isopropylpyrimidin-4(3H)-one | Amino group at position 2 | Potentially higher reactivity due to amino functional group |

| 4-Methylthio-2-chloropyrimidine | Methylthio group instead of isopropyl | Different solubility and reactivity profile |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-isopropyl-3-methylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted urea/thiourea derivatives with β-keto esters or via halogenation of preformed pyrimidinone scaffolds. Key factors include temperature control (80–120°C), choice of halogenating agent (e.g., POCl₃ for chlorination), and catalytic bases like triethylamine. Evidence from structurally similar pyrimidinones (e.g., 6-Chloro-3-methylpyrimidin-4(3H)-one) shows melting points at 87–88°C and boiling points near 196.7°C, suggesting thermal stability during synthesis . For regioselective substitution, steric effects from the isopropyl group require careful optimization of stoichiometry.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with analogs (e.g., 6-Chloro-3-methylpyrimidin-4(3H)-one exhibits characteristic carbonyl (C=O) and aromatic proton signals ).

- Mass Spectrometry (MS) : Confirm molecular weight (calculated: 199.65 g/mol for C₈H₁₁ClN₂O) via high-resolution MS.

- X-ray Crystallography : For unambiguous confirmation, reference single-crystal data from related pyrimidinones (e.g., 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7(6H)-one in ).

Q. What are the stability profiles and recommended storage conditions?

- Methodological Answer : Pyrimidinones are hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at −20°C in inert atmospheres (argon/nitrogen) with desiccants. Evidence from Safety Data Sheets (SDS) for 6-Chloro-4-hydroxypyrimidine advises avoiding moisture and incompatible reagents (e.g., strong oxidizers) . Stability assays (HPLC, TGA) should monitor degradation under accelerated conditions (40°C/75% RH).

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions at the pyrimidinone core be addressed?

- Methodological Answer : Computational modeling (DFT) predicts reactivity at C-2 vs. C-6 based on electron density distribution. For example, steric hindrance from the isopropyl group at C-6 may favor electrophilic substitution at C-2. Experimental validation via isotopic labeling (e.g., ¹⁸O tracing in hydrolysis studies) or kinetic profiling (e.g., monitoring intermediates via in-situ IR) is recommended. Reference studies on 2,6-diaminopyrimidin-4(3H)-one derivatives highlight substituent effects on reactivity .

Q. How to resolve contradictions in reported biological activity data for pyrimidinone derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, solvent effects). Standardize protocols using:

- Dose-Response Curves : Test across multiple concentrations (nM–μM range).

- Solvent Controls : Use DMSO ≤0.1% to avoid cytotoxicity artifacts.

- Structural Analogs : Compare with 6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one ( ) to isolate substituent contributions. Meta-analyses of SAR data (e.g., ) can identify critical pharmacophores.

Q. What advanced strategies mitigate solubility limitations in in vitro assays?

- Methodological Answer : Poor aqueous solubility (common in lipophilic pyrimidinones) can be addressed via:

- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters).

- Crystallography-Guided Modifications : Analyze packing motifs (e.g., ’s crystal structure) to reduce lattice energy. Solubility parameters (logP ~2.5 for analogs ) guide formulation optimization.

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.